3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability .Scientific Research Applications
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Compound Synthesis
- AMPBH serves as a versatile reagent for compound synthesis . It can be used to create a wide range of chemical compounds, contributing to the development of new materials and pharmaceuticals .
- The specific methods of application or experimental procedures can vary widely depending on the target compound. Generally, it involves reactions under controlled conditions with other reagents .
- The outcomes can include the successful synthesis of new compounds, which can be confirmed through techniques such as spectroscopy .
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Catalysis
- AMPBH can act as a catalyst for various chemical reactions . As a catalyst, it speeds up the reaction rate without being consumed in the process .
- The application methods can involve adding AMPBH to the reaction mixture and monitoring the reaction progress .
- The results can include increased reaction rates and improved yields .
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Protein and Enzyme Investigations
- AMPBH can serve as a ligand for protein and enzyme investigations . It can bind to certain proteins or enzymes, allowing researchers to study their structures and functions .
- The methods of application can involve incubating AMPBH with the target protein or enzyme and analyzing the resulting complex .
- The outcomes can include new insights into the structure and function of the target protein or enzyme .
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Synthesis of Boronate-Functionalized Monomers
- AMPBH can be used as a boronic acid source in the synthesis of boronate-functionalized monomers .
- The methods of application involve reacting AMPBH with other reagents to form the boronate-functionalized monomers .
- The outcomes include the successful synthesis of boronate-functionalized monomers, which can be used in the creation of various polymers .
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Synthesis of Cyclobutene Precursor
- AMPBH was used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
- The methods of application involve reacting AMPBH with other reagents under controlled conditions to form the cyclobutene precursor .
- The outcomes include the successful synthesis of the cyclobutene precursor, which can be used in further chemical reactions .
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Synthesis of Pinacol Ester
- AMPBH can be converted into its pinacol ester derivative . This derivative has its own set of applications in organic synthesis .
- The methods of application involve reacting AMPBH with pinacol under controlled conditions .
- The outcomes include the successful synthesis of the pinacol ester derivative of AMPBH .
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Synthesis of Boronate-Functionalized Polymers
- AMPBH can be used in the synthesis of boronate-functionalized polymers . These polymers have applications in various fields, including drug delivery and sensor technology .
- The methods of application involve polymerizing monomers that have been functionalized with AMPBH .
- The outcomes include the successful synthesis of boronate-functionalized polymers .
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Synthesis of Biologically Active Compounds
- AMPBH can be used in the synthesis of biologically active compounds . These compounds can have various applications in medicinal chemistry .
- The methods of application involve reacting AMPBH with other reagents under controlled conditions .
- The outcomes include the successful synthesis of biologically active compounds .
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Synthesis of Boronic Acid Ester Starting Material
- AMPBH was used as a key reagent in the synthesis of the boronic acid ester starting material . This material is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
- The methods of application involve reacting AMPBH with other reagents under controlled conditions .
- The outcomes include the successful synthesis of the boronic acid ester starting material .
-
Synthesis of Pinacol Ester Derivative
- AMPBH can be converted into its pinacol ester derivative . This derivative has its own set of applications in organic synthesis .
- The methods of application involve reacting AMPBH with pinacol under controlled conditions .
- The outcomes include the successful synthesis of the pinacol ester derivative of AMPBH .
-
Synthesis of Boronate-Functionalized Monomers
- AMPBH can be used as a boronic acid source in the synthesis of boronate-functionalized monomers .
- The methods of application involve reacting AMPBH with other reagents to form the boronate-functionalized monomers .
- The outcomes include the successful synthesis of boronate-functionalized monomers, which can be used in the creation of various polymers .
-
Synthesis of Cyclobutene Precursor
- AMPBH was used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
- The methods of application involve reacting AMPBH with other reagents under controlled conditions .
- The outcomes include the successful synthesis of the cyclobutene precursor, which can be used in further chemical reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2-7-4(3(6)9)10-8-2;/h1,5H2,(H2,6,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEDXQOFNBFPAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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